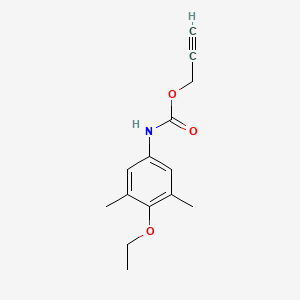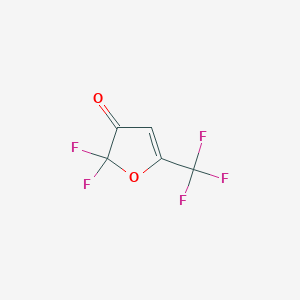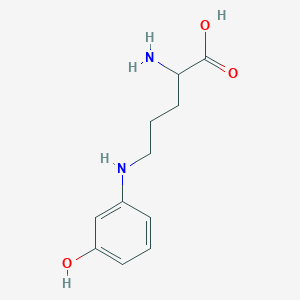
2-Amino-5-(3-hydroxyanilino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-hydroxyanilino)pentanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxyanilino group, and a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-hydroxyanilino)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxyaniline with a suitable pentanoic acid derivative under controlled conditions. The reaction typically requires the presence of a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(3-hydroxyanilino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyanilino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyanilino group may yield quinone derivatives, while reduction of the amino group may produce primary amines .
Applications De Recherche Scientifique
2-Amino-5-(3-hydroxyanilino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Amino-5-(3-hydroxyanilino)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing biochemical processes. The compound’s effects are mediated through its binding to target proteins and subsequent modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopentanoic acid: A δ-amino acid with similar structural features but lacking the hydroxyanilino group.
2-Amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: Another related compound with different substituents on the pentanoic acid backbone
Uniqueness
2-Amino-5-(3-hydroxyanilino)pentanoic acid is unique due to the presence of both an amino group and a hydroxyanilino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
80548-16-9 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-amino-5-(3-hydroxyanilino)pentanoic acid |
InChI |
InChI=1S/C11H16N2O3/c12-10(11(15)16)5-2-6-13-8-3-1-4-9(14)7-8/h1,3-4,7,10,13-14H,2,5-6,12H2,(H,15,16) |
Clé InChI |
OMKJKMCRWYGANH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)NCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


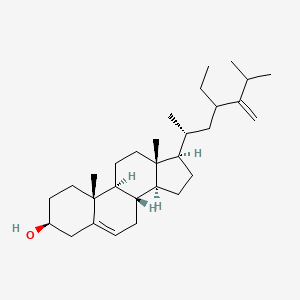

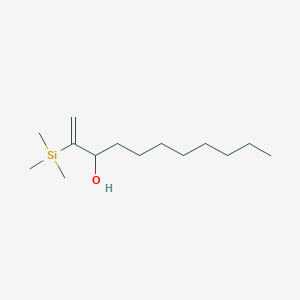

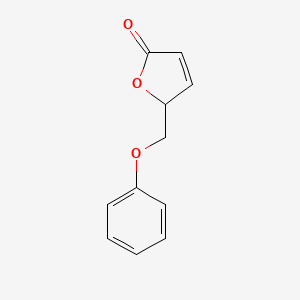
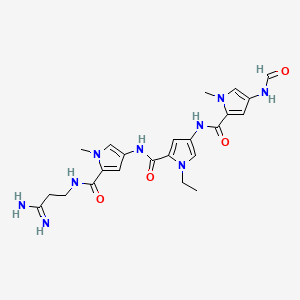
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
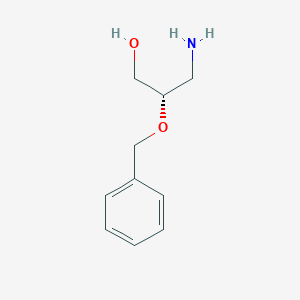
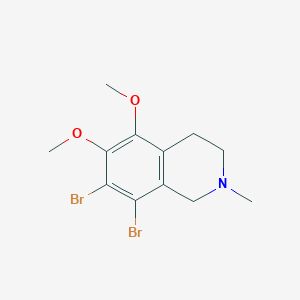
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)

